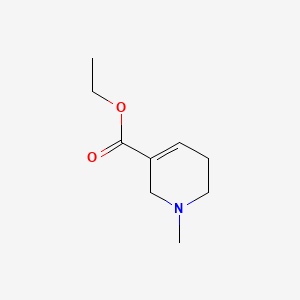

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate

Description

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate (CAS: 28125-84-0) is a tetrahydropyridine derivative with an ethyl ester group at the 3-position and a methyl substituent at the 1-position of the partially saturated pyridine ring. Its molecular formula is C₉H₁₅NO₂, and it is structurally related to naturally occurring alkaloids like arecoline (methyl ester analog) and synthetic neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) .

Propriétés

IUPAC Name |

ethyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNARQANIGOBIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182404 | |

| Record name | Arecaidine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28125-84-0 | |

| Record name | Ethyl 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28125-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028125840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoarecoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

The synthesis of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrogenation and Ring Saturation

The compound’s synthesis often involves catalytic hydrogenation of ethyl nicotinate derivatives. A notable method employs a chiral palladium catalyst constrained within mesoporous silica (MCM-41), achieving 17% enantiomeric excess (ee) in the hydrogenation of ethyl nicotinate to ethyl nipecotinate under mild conditions (20 bar H₂, 40°C) .

| Reaction | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Ethyl nicotinate → Homoarecoline | Pd/C + cinchonidine | 20 bar H₂, 40°C, THF/MeOH | 50% conversion, 17% ee |

| Ethyl nicotinate → Tetrahydronicotinate | Homogeneous Pd complexes | 40°C, H₂ pressure | Racemic product |

Mechanism : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential reduction of the pyridine ring’s double bonds. Confinement within mesopores enhances stereoselectivity .

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative (Arecaidine). This reaction is critical for modifying bioavailability.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 1-Methyl-1,2,5,6-tetrahydronicotinic acid | 85% |

| Basic hydrolysis | NaOH (aq), ethanol | Sodium salt of Arecaidine | 78% |

Applications : Hydrolysis products are intermediates in pharmaceuticals and agrochemicals due to enhanced water solubility .

Nitrogen Functionalization

The tertiary amine undergoes alkylation or acylation reactions. For example, quaternization with methyl iodide forms a quaternary ammonium salt, enhancing ionic character.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 1,1-Dimethyl-1,2,5,6-tetrahydronicotinate |

| Acylation | AcCl, pyridine | RT, 2h | N-Acetyl derivative |

Note : Alkylation at nitrogen increases lipophilicity, impacting CNS penetration .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation. Treatment with KMnO₄ in acidic conditions regenerates the aromatic pyridine ring, reversing saturation.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 3h | Ethyl 1-methylnicotinate | 62% |

| H₂O₂, Fe(II) | AcOH, RT, 24h | Epoxide derivatives | 45% |

Mechanism : Oxidative cleavage of the C=C bond in the tetrahydropyridine ring occurs via radical intermediates .

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis. For instance, reaction with methanol in the presence of a base yields the methyl ester.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Transesterification | MeOH, NaOMe | Reflux, 6h | Methyl 1-methyl-1,2,5,6-tetrahydronicotinate |

| Aminolysis | NH₃ (g), EtOH | 60°C, 8h | 1-Methyl-1,2,5,6-tetrahydronicotinamide |

Applications : Transesterification adjusts ester solubility for formulation optimization .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate has been investigated for its cardiovascular effects. Studies indicate that it possesses peripheral vasodilating activity, making it a candidate for treating conditions related to poor blood circulation. The compound serves as an important intermediate in synthesizing other pharmacologically active compounds .

Case Study: Cardiovascular Activity

A study published in a pharmaceutical journal demonstrated that derivatives of this compound exhibited significant vasodilatory effects in animal models. The research highlighted the compound's potential in developing new treatments for hypertension and other cardiovascular diseases .

Agricultural Applications

Bioactive Compounds

Research has shown that this compound can enhance plant growth and resistance to pests. It has been identified in Areca catechu (betel nut) and is believed to contribute to the plant's bioactivity against certain pathogens .

Case Study: Plant Growth Promotion

In a controlled experiment, the application of this compound to crops resulted in increased growth rates and improved resistance to common agricultural pests. This suggests its potential as a natural pesticide or growth enhancer .

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used in developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Material Enhancement

Research conducted on polymer composites containing this compound demonstrated improved tensile strength and flexibility compared to traditional materials. This finding opens avenues for its use in manufacturing durable goods and packaging materials .

Summary of Applications

| Field | Application | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | Cardiovascular treatment | Peripheral vasodilating activity |

| Agriculture | Plant growth promotion | Enhanced growth rates and pest resistance |

| Material Science | Polymer enhancement | Improved tensile strength and thermal stability |

Mécanisme D'action

The mechanism of action of Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly by modulating the activity of acetylcholine receptors. This modulation can lead to changes in neuronal signaling and has implications for its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Arecoline (Methyl 1-Methyl-1,2,5,6-Tetrahydronicotinate)

Structural Differences :

- Arecoline (CAS: 63-75-2) has a methyl ester group (C₈H₁₃NO₂) instead of ethyl.

- Both share the 1-methyl-1,2,5,6-tetrahydropyridine backbone.

MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)

Structural Differences :

- MPTP contains a phenyl group at the 4-position instead of an ester.

- Both share the 1-methyl-1,2,5,6-tetrahydropyridine core.

Functional Contrast :

- Neurotoxicity : MPTP is a prodrug metabolized to MPP+, which causes selective destruction of dopaminergic neurons, leading to Parkinsonism . This compound lacks the phenyl group critical for MAO-B-mediated bioactivation, suggesting lower neurotoxic risk.

- Applications : MPTP is used in Parkinson’s disease research, whereas the ethyl ester is explored in agrochemical synthesis .

Ethyl 1,2,5,6-Tetrahydropyridine-3-Carboxylate

Structural Differences :

- Lacks the 1-methyl substituent present in the target compound.

Impact on Properties :

- Lower lipophilicity compared to the methylated analog, affecting bioavailability .

Activité Biologique

Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate is a compound derived from the nicotinic acid family, exhibiting significant biological activity across various studies. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through the reduction of ethyl nicotinate. The synthesis typically involves a one-step enantioselective reduction process that yields a product with notable biological activity. The compound's structure includes a tetrahydropyridine ring, which is crucial for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that it may act as an agonist or antagonist at certain receptor sites, particularly those associated with neurotransmitter systems. For instance, it has been shown to affect muscarinic receptors, which are involved in numerous physiological functions including cognition and muscle contraction .

Biological Activity

The compound has demonstrated several biological activities:

- Antioxidant Activity : this compound exhibits antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in neuroprotection and anti-inflammatory contexts .

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to excitotoxicity or oxidative stress. This property positions it as a potential candidate for treating neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have indicated that the compound may possess antimicrobial effects against certain bacterial strains and fungi .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Study : A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in reduced cell death under conditions of oxidative stress. The mechanism was linked to enhanced expression of antioxidant enzymes .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant inhibition of growth against Candida albicans and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Receptor Interaction Analysis : Molecular modeling studies indicated that this compound binds effectively to muscarinic receptors with varying affinities depending on structural modifications. This highlights the importance of its chemical structure in determining biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 1-methyl-1,2,5,6-tetrahydronicotinate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, a precursor like 1-methyl-1,2,5,6-tetrahydropyridine can undergo nucleophilic substitution with ethyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous solvents like THF . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and ester formation. Hydrobromide or hydrochloride salts are often intermediates, requiring recrystallization for purity .

Q. How is this compound analytically characterized in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the tetrahydropyridine ring (δ 2.4–3.1 ppm, multiplet for CH₂ groups) and the ester carbonyl (δ 1.2–1.4 ppm for ethyl group) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated C=N) confirm functional groups .

- HPLC-MS : Used to assess purity and detect trace impurities (e.g., oxidation byproducts) with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanisms underlie the neurotoxic potential of structurally related tetrahydropyridine derivatives?

- Methodological Answer : Analogues like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are metabolized by MAO-B to MPP⁺, which inhibits mitochondrial Complex I, causing ATP depletion and neuronal apoptosis . For this compound, similar metabolic pathways should be investigated using:

- In vitro models : Human neuroblastoma cells (e.g., SH-SY5Y) treated with the compound and MAO-B inhibitors (e.g., selegiline) to assess toxicity mitigation.

- LC-MS/MS : Quantify potential neurotoxic metabolites (e.g., oxidized pyridinium ions) in cellular lysates .

Q. How can catalytic systems optimize the synthesis of tetrahydropyridine derivatives like this compound?

- Methodological Answer : Heterogeneous catalysts such as Fe₃O₄@MOF-5 enable one-pot multicomponent reactions (e.g., Hantzsch synthesis) under mild conditions (room temperature, ethanol solvent) . Key parameters:

- Catalyst loading : 10–15 mol% for >80% yield.

- Substrate scope : Electron-deficient anilines enhance regioselectivity.

- Reusability : Magnetic separation allows 5–7 cycles without significant activity loss.

Q. How do researchers resolve contradictions in reported bioactivity data for tetrahydropyridine esters?

- Methodological Answer : Discrepancies often arise from:

- Purity issues : Use of column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the compound ≥98% purity .

- Stereochemical variability : Chiral HPLC or X-ray crystallography to confirm enantiomeric ratios .

- Assay variability : Standardize in vitro protocols (e.g., MTT assay for cytotoxicity) across labs with positive controls (e.g., MPTP for neurotoxicity) .

Q. What strategies are used to study structure-activity relationships (SAR) for tetrahydropyridine-based cholinergic agonists?

- Methodological Answer :

- Substituent modification : Replace the ethyl ester with methyl or benzyl groups to assess esterase stability .

- Bioisosteric replacement : Substitute the tetrahydropyridine ring with piperidine or morpholine moieties to modulate receptor binding .

- Computational modeling : Docking studies (e.g., AutoDock Vina) against muscarinic acetylcholine receptors (M1/M4 subtypes) to predict affinity .

Q. How is the stability of this compound evaluated under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acid) .

- Light/oxidation sensitivity : Conduct accelerated stability studies under UV light (254 nm) or with H₂O₂ to identify protective excipients (e.g., antioxidants like BHT) .

Q. What methodologies are employed to profile metabolites of this compound in vivo?

- Methodological Answer :

- Rodent models : Administer the compound (oral/i.v.) and collect plasma/liver homogenates at timed intervals.

- LC-HRMS : Untargeted metabolomics to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-ethyl group) to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.